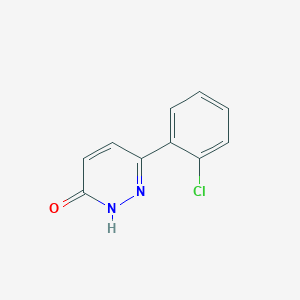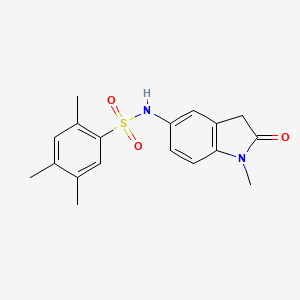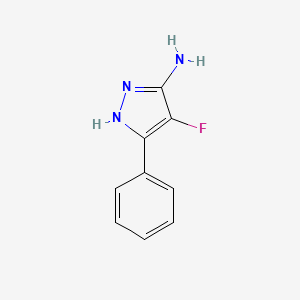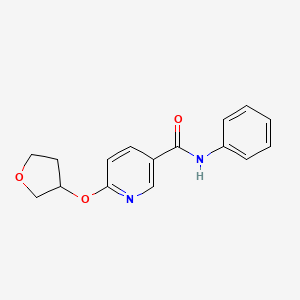
6-(2-chlorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)pyridazin-3(2H)-one, also known as 6-CP, is a small molecule with potential applications in chemical synthesis, biochemistry, and pharmacology. It is a derivative of the pyridazinone class of compounds, which have been studied for their ability to inhibit certain enzymes and proteins. 6-CP has been studied for its ability to inhibit the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs. In addition, 6-CP has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative conditions.
Applications De Recherche Scientifique
Inhibitory Action on Corrosion
6-(2-chlorophenyl)pyridazin-3(2H)-one and its derivatives have been studied for their inhibitory effects on the corrosion of metals. A study found that certain pyridazine derivatives, including variants of this compound, showed effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds act through physical adsorption, influenced by their quantum chemical parameters (Zarrouk et al., 2012).
Crystal Structure Analysis
The crystal structure and properties of this compound derivatives have been explored. One study examined the crystal structure of a specific pyridazinone derivative, highlighting the orientation of chlorophenyl and pyridazinone rings and their interactions through hydrogen bonds (Daoui et al., 2021).
Organic Synthesis and Functional Group Transformations
The synthesis of pyridazine derivatives, particularly pyridazin-3(2H)-ones, and their application in various organic reactions have been a focus of recent research. These compounds serve as efficient and recyclable carriers for functional groups in a range of important organic reactions (Kang et al., 2018).
Antimicrobial and Cytotoxic Activities
Some studies have investigated the antimicrobial and cytotoxic properties of pyridazin-3(2H)-one derivatives. A particular study synthesized new derivatives containing a N’-benzyliden-acetohydrazide moiety and tested them for antibacterial, antifungal, antimycobacterial, and cytotoxic activities, finding promising results in certain compounds (Sukuroglu et al., 2012).
Insecticidal Activity
The insecticidal activity of N-substituted pyridazin-3(2H)-one derivatives has been explored, with certain compounds showing significant effectiveness against Plutella xylostella. This study contributed to understanding the structure-activity relationships of these compounds (Wu et al., 2012).
Spectroscopic Properties and Structural Studies
There have been investigations into the spectroscopic properties and structural analysis of this compound derivatives. Studies involving X-ray crystallography, Density Functional Theory (DFT) calculations, and Hirshfeld surface analyses have been conducted to understand the molecular structures and interactions of these compounds (Marjani et al., 2017).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXMYBAVSRJNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)



![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
